

Toxicological Profile of 1-Methyl-2-propylbenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-2-propylbenzene**

Cat. No.: **B092723**

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Disclaimer: The toxicological data available for **1-methyl-2-propylbenzene** is limited. Much of the information presented in this guide is based on data from its structural isomer, n-propylbenzene, and should be interpreted with caution. This document is intended for researchers, scientists, and drug development professionals and should not be used for clinical or diagnostic purposes.

Introduction

1-Methyl-2-propylbenzene, also known as o-propyltoluene, is an aromatic hydrocarbon.^[1]

Due to the limited specific toxicological data for this compound, this guide also incorporates data from its close structural analog, n-propylbenzene, to provide a more comprehensive, albeit inferred, toxicological profile. Alkylbenzenes, as a class, are generally considered to have relatively low toxicity.^[2]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄	[3]
Molecular Weight	134.22 g/mol	[3]
Physical State	Liquid	[1]
Melting Point	-60.3 °C	[3]
Vapor Pressure	0.99 mmHg	[3]
LogP	4.50	[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a lack of specific toxicokinetic data for **1-methyl-2-propylbenzene**. However, studies on the related compound, n-propylbenzene, and the broader class of alkylbenzenes provide some insights.

Absorption, Distribution, and Excretion:

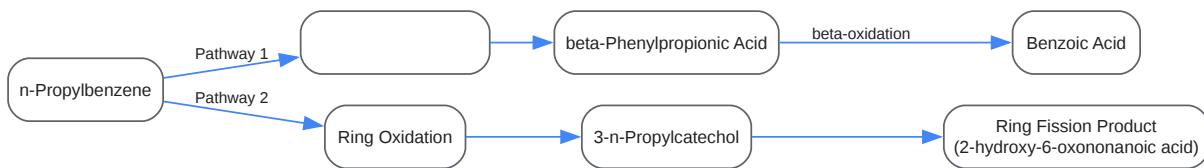
Following inhalation, aromatic hydrocarbons like benzene are rapidly absorbed.[4] A significant portion of absorbed toluene, another alkylbenzene, is excreted in the urine as metabolites, with a smaller fraction eliminated unchanged in exhaled air.[5]

Metabolism:

The metabolism of n-propylbenzene has been studied in *Pseudomonas* species, revealing two primary pathways:

- Side-chain oxidation: The n-propyl side chain is oxidized, leading to the formation of beta-phenylpropionic acid and subsequently benzoic acid through beta-oxidation.[6][7]
- Aromatic ring oxidation: The aromatic nucleus is oxidized at positions 2 and 3 to form 3-n-propylcatechol.[6][7]

It is plausible that **1-methyl-2-propylbenzene** undergoes similar metabolic transformations.[8]

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Proposed metabolic pathways for n-propylbenzene.

Acute Toxicity

Information on the acute toxicity of **1-methyl-2-propylbenzene** is sparse, with general statements classifying it as a neurotoxin that can cause "acute solvent syndrome".^[1] For its analog, n-propylbenzene, more specific data is available.

Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	6040 mg/kg	[9][10][11][12]
LD ₅₀	Mouse	Oral	5.2 g/kg	[12]
LD _{Lo}	Rat	Oral	4.3 g/kg	[12]
LC ₅₀	Rat	Inhalation	65000 ppm (2 h)	[9][10][11]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies were found for **1-methyl-2-propylbenzene**.

A 6-month subchronic oral study on n-propylbenzene in rabbits reported a No-Observed-Adverse-Effect Level (NOAEL) of 0.25 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 2.5 mg/kg/day, based on a non-significant decrease in red blood cell count at the higher dose.^[13] However, it has been noted that this study lacks sufficient detail for a comprehensive risk assessment.^[12] A 2-week ototoxicity study in rats identified a LOAEL of 1018 mg/kg-day for n-propylbenzene based on histological evidence of hearing loss.^[13]

Carcinogenicity

There is inadequate information to assess the carcinogenic potential of n-propylbenzene.[\[12\]](#) [\[13\]](#)[\[14\]](#) No human epidemiology studies, chronic toxicity studies, or carcinogenicity assays are available for n-propylbenzene.[\[13\]](#) The International Agency for Research on Cancer (IARC) has not classified n-propylbenzene.[\[9\]](#)[\[11\]](#)

Mutagenicity

Available mutagenicity studies for n-propylbenzene using the *Salmonella typhimurium* (Ames test) have been negative.[\[13\]](#) There is no data to suggest that n-propylbenzene is mutagenic.[\[14\]](#)

Reproductive and Developmental Toxicity

No studies were found to evaluate the developmental or reproductive effects of n-propylbenzene.[\[12\]](#)[\[14\]](#)

Experimental Protocols

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the median lethal dose (LD_{50}) of a substance after a single oral administration.

Principle: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD_{50} .

Methodology:

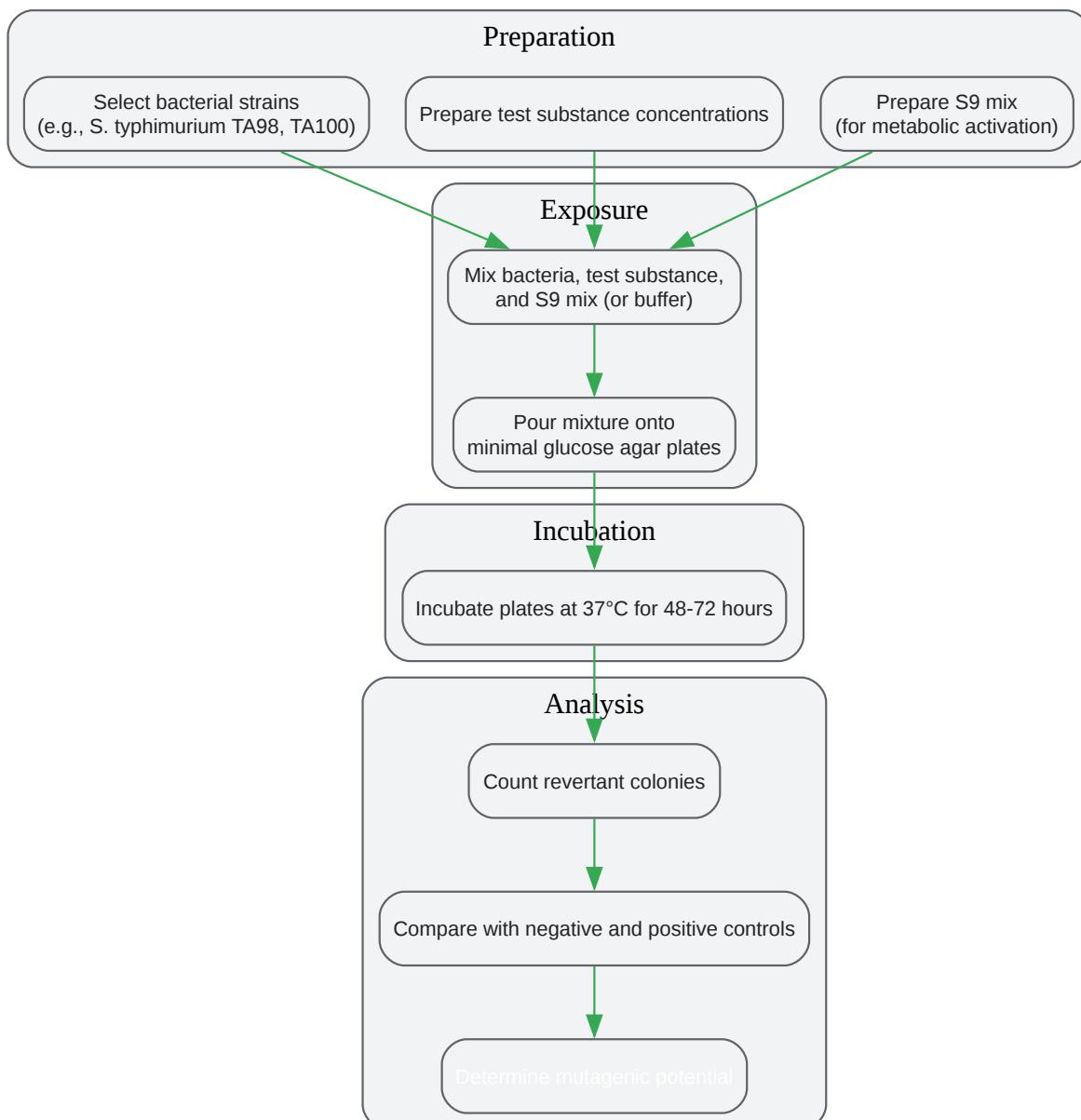
- **Animal Selection:** Healthy, young adult rodents (usually rats) of a single sex (typically females) are used.
- **Housing and Fasting:** Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.

- Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed a specified limit.
- Starting Dose Selection: An initial dose is selected based on any existing toxicity information.
- Sequential Dosing:
 - One animal is dosed at the starting dose.
 - If the animal survives, the next animal is dosed at a lower level.
 - If the animal dies, the next animal is dosed at a higher level.
 - The dose progression factor is typically 1.5-2.0.
- Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.
- LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.

Principle: The test uses bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*). A mutagen can cause a reverse mutation, restoring the ability of the bacteria to grow on a medium lacking that amino acid.

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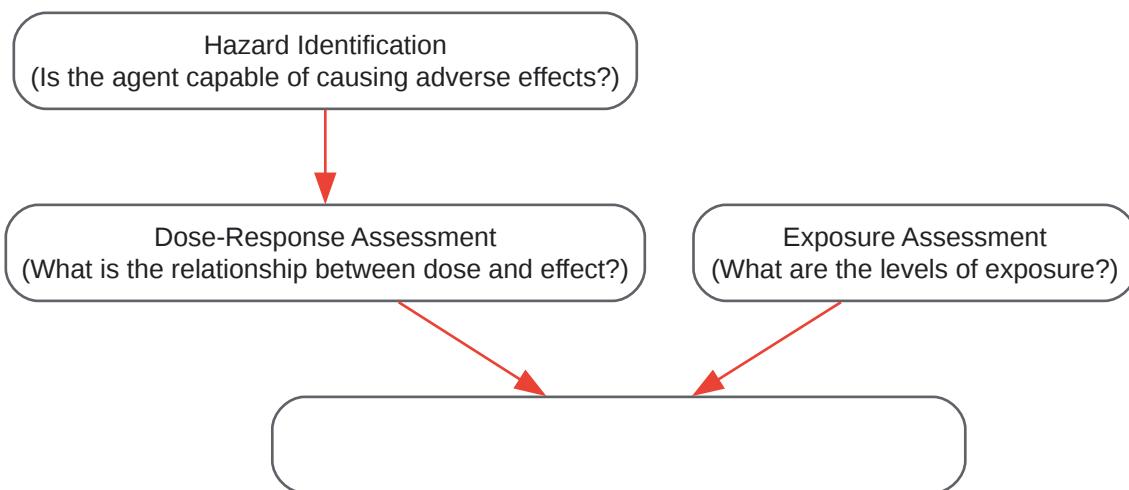
General workflow for the Ames test.

Methodology:

- Strain Selection: Appropriate bacterial tester strains are selected.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.
- Exposure: The tester strains are exposed to the test substance at various concentrations.
- Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid.
- Incubation: Plates are incubated for 48-72 hours to allow for the growth of revertant colonies.
- Colony Counting: The number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Toxicological Risk Assessment

The process of toxicological risk assessment for a chemical like **1-methyl-2-propylbenzene** involves several key steps.



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Logic diagram for toxicological risk assessment.

Conclusion

The available toxicological data for **1-methyl-2-propylbenzene** is insufficient for a thorough hazard assessment. Based on information for its structural analog, n-propylbenzene, it is expected to have low acute toxicity. There is no evidence to suggest that n-propylbenzene is carcinogenic or mutagenic. However, the absence of data on chronic, reproductive, and developmental toxicity for both compounds represents a significant data gap. Further studies are required to fully characterize the toxicological profile of **1-methyl-2-propylbenzene**.

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